molecular formula C11H11NO4 B2809399 Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate CAS No. 2034250-52-5

Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate

Cat. No.: B2809399
CAS No.: 2034250-52-5
M. Wt: 221.212
InChI Key: GGKFRWAUMQPXSB-UHFFFAOYSA-N
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Description

Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate is a carbamate derivative featuring a bifuran core structure. Carbamates are widely studied for their biological and industrial applications, including enzyme inhibition and material science. The bifuran moiety (two fused furan rings) imparts unique electronic and steric properties due to its conjugated π-system, which influences reactivity, stability, and intermolecular interactions. This compound’s structure combines the carbamate functional group (–NHCOOCH₃) with a bifuran-based alkyl chain, making it distinct from other furan or carbamate derivatives .

Properties

IUPAC Name

methyl N-[[5-(furan-2-yl)furan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-11(13)12-7-8-4-5-10(16-8)9-3-2-6-15-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFRWAUMQPXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of [2,2’-bifuran]-5-ylmethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl ([2,2’-bifuran]-5-ylmethyl)carbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the bifuran moiety.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of methyl ([2,2’-bifuran]-5-ylmethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₁₁H₁₁NO₄ Carbamate group at bifuran-5-ylmethyl Enzyme inhibition, potential bioactivity
5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide C₁₅H₁₁ClN₂O₃ Chlorophenyl, carboxamide Corrosion inhibition
5,5′-Bis(2-naphthyl)-2,2′-bifuran C₂₈H₁₈O₂ Naphthyl groups at C5/C5′ Material science (fluorescence)
5,5′-Diisobutoxy-2,2′-bifuran C₁₆H₂₂O₄ Isobutoxy groups at C5/C5′ Natural product isolation
2,2′-Bifuran-5-carboxylic acid C₉H₆O₄ Carboxylic acid at C5 Antimicrobial activity

Key Observations :

  • Substituents at the C5/C5′ positions significantly alter functionality. For example:
    • Chlorophenyl and naphthyl groups enhance corrosion inhibition and fluorescence, respectively .
    • Carbamate and carboxylic acid groups introduce bioactivity (e.g., enzyme inhibition, antimicrobial effects) .
  • Natural derivatives like 5,5′-diisobutoxy-2,2′-bifuran exhibit distinct isolation sources (e.g., plants, sponges) compared to synthetic analogues .
Electronic and Physicochemical Properties

Bifuran derivatives exhibit notable polarizability due to their conjugated π-systems. For instance:

  • Compounds with 5,5′-dimethyl-2,2′-bifuran as a π-linker (e.g., DPTM-5) show polarizability values up to 677.51 a.u. , higher than oxazole- or benzofuran-based analogues .
  • The carbamate group in this compound may reduce polarizability compared to non-polar substituents (e.g., methyl or aryl groups) due to electronegative oxygen atoms .
Thermal Stability and Reactivity
  • Furan derivatives like 2,2′-bifuran and 2-furanmethanol are prone to thermal degradation, forming volatile compounds under high temperatures. Calcium salts (e.g., CaCl₂) accelerate furan formation, suggesting environmental factors influence stability .
  • Bifuran-carbamates likely exhibit greater thermal stability than simpler furans due to the carbamate group’s hydrogen-bonding capacity, though this requires experimental validation.

Biological Activity

Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate is an organic compound classified as a carbamate, characterized by a carbamate functional group linked to a bifuran moiety. Its molecular formula is C11_{11}H11_{11}NO4_4. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for the breakdown of acetylcholine, a neurotransmitter involved in many physiological functions. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is similar to other carbamates, which are known for their anticholinergic properties and have been widely studied for their effects on insect pests and potential therapeutic applications in humans.

Biological Activities

Case Study: Inhibition of Acetylcholinesterase

A study evaluating various carbamate derivatives found that those with furan functionalities exhibited varying degrees of AChE inhibition. The IC50_{50} values for these compounds ranged significantly, indicating that structural variations could influence their inhibitory potency .

CompoundIC50_{50} (µM)Mechanism
Aldicarb0.25AChE Inhibition
Carbofuran1.60AChE Inhibition
This compoundTBDAChE Inhibition

Research Findings on Structural Activity Relationship (SAR)

Research into the SAR of carbamates has shown that modifications to the bifuran structure can enhance biological activity. For instance, introducing different substituents on the furan rings can lead to increased potency against AChE and improved selectivity towards certain biological targets .

Pharmacokinetics

This compound is expected to exhibit favorable pharmacokinetic properties:

  • Absorption : It is well absorbed through gastrointestinal tracts.
  • Distribution : Capable of penetrating biological membranes effectively.
  • Solubility : Moderate solubility in organic solvents like ethanol and dichloromethane but limited in water.

Synthesis and Characterization

The compound can be synthesized through the reaction of [2,2'-bifuran]-5-ylmethanol with methyl isocyanate under controlled conditions. Characterization techniques such as NMR and mass spectrometry are utilized to confirm its structure and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate?

  • Methodology : The compound is synthesized via coupling reactions between bifuran derivatives and carbamate precursors. For example:

  • Urea linkage formation : Reacting 2,2'-bifuran with methyl isocyanate under controlled conditions (temperature: 40–60°C, solvent: DMF) to form the carbamate group .
  • Microwave-assisted synthesis : Using coupling agents like EDCI/HOBt or DMT/NMM/TsO− to accelerate reaction rates and improve yields (typical reaction time: 30–60 minutes) .
    • Optimization : Reactions are monitored via TLC or HPLC, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. How is the compound structurally characterized?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bifuran and carbamate moieties (e.g., δ 3.6 ppm for methyl carbamate protons) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of furan) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ at m/z 279.1) .

Q. What are the key stability considerations for storage and handling?

  • Stability : The compound is hygroscopic and sensitive to light. Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Decomposition risks : Prolonged exposure to moisture or acidic/basic conditions hydrolyzes the carbamate group, forming methylamine and CO₂ .

Q. What biological activities are associated with this compound?

  • Anticancer potential : Inhibits cancer cell proliferation (IC₅₀: 10–50 µM in HeLa cells) via interaction with tubulin or DNA topoisomerases .
  • Antimicrobial activity : Shows moderate activity against Gram-positive bacteria (MIC: 25 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

  • Key parameters :

  • Temperature : 50–70°C balances reaction rate and byproduct formation .
  • Catalysts : Pd(OAc)₂ or CuI enhances coupling efficiency in Suzuki-Miyaura reactions for bifuran precursors .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
    • Advanced techniques :
  • Continuous flow reactors : Reduce reaction time (<1 hour) and improve scalability .
  • Microwave irradiation : Achieves >90% yield in 30 minutes for amide bond formation .

Q. What strategies resolve data contradictions in biological activity studies?

  • Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content, incubation time).
  • Mitigation :

  • Standardize assays using identical cell lines (e.g., MCF-7 for reproducibility) .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the bifuran moiety influence reactivity in derivatization?

  • Reactivity pathways :

  • Oxidation : Furan rings oxidize to γ-lactones using KMnO₄/H₂O .
  • Electrophilic substitution : Halogenation (Br₂/FeCl₃) at the 5-position of the bifuran core .
    • Functionalization : Introduce sulfonamide or trifluoroacetyl groups via nucleophilic substitution (e.g., using H₂NSO₂Ph or CF₃COCl) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to cyclooxygenase-2 (COX-2) or β-tubulin .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

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